6-Anilinouracil

Enzyme Inhibition DNA Polymerase III Bacillus subtilis

6-Anilinouracil (6-AU; CAS 7269-15-0) is the prototypical member of the 6-anilinouracil class, a family of dGTP analogue inhibitors that selectively target the replication-specific DNA polymerase III (Pol III/Pol IIIC) of Gram-positive bacteria. As the unsubstituted parent scaffold bearing a phenylamino group at the uracil 6-position, it serves as the foundational structure from which more potent N3-alkylated and aryl-substituted derivatives (e.g., EMAU, TMAU) were developed.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 7269-15-0
Cat. No. B3066259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Anilinouracil
CAS7269-15-0
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2
InChIInChI=1S/C10H9N3O2/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14,15)
InChIKeyXKWQUTFERHHKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Anilinouracil (CAS 7269-15-0): A Core Scaffold for Gram-Positive DNA Polymerase III Inhibition


6-Anilinouracil (6-AU; CAS 7269-15-0) is the prototypical member of the 6-anilinouracil class, a family of dGTP analogue inhibitors that selectively target the replication-specific DNA polymerase III (Pol III/Pol IIIC) of Gram-positive bacteria [1]. As the unsubstituted parent scaffold bearing a phenylamino group at the uracil 6-position, it serves as the foundational structure from which more potent N3-alkylated and aryl-substituted derivatives (e.g., EMAU, TMAU) were developed [2]. Its molecular formula is C₁₀H₉N₃O₂ with a molecular weight of 203.20 g/mol [3].

6-Anilinouracil Procurement: Why the Parent Scaffold is Not Interchangeable with N3-Substituted or Aryl-Modified Derivatives


Although 6-anilinouracils share a common uracil core, their biological activity and physicochemical properties are profoundly influenced by substitution patterns. The unsubstituted parent 6-AU exhibits significantly weaker enzyme inhibition (Ki approximately 850–13804 nM) compared to rationally optimized derivatives such as 6-(3-ethyl-4-methylanilino)uracil (EMAU) or N3-hydroxybutyl-EMAU (HB-EMAU), which achieve Ki values in the nanomolar range [1]. Furthermore, unsubstituted 6-AU lacks the potent whole-cell antibacterial activity (MIC > 256 µg/mL against Staphylococcus aureus) demonstrated by N3-alkyl derivatives (MIC 0.5–4 µg/mL) [2]. Thus, substituting 6-AU with a more potent analog without adjusting experimental design will lead to drastically different outcomes in enzyme inhibition, microbiology, or in vivo efficacy studies. Conversely, for applications requiring a synthetic intermediate or a baseline control in structure-activity relationship (SAR) campaigns, the parent scaffold is irreplaceable due to the absence of blocking substituents at the critical N3 position [3].

Head-to-Head Comparative Evidence for 6-Anilinouracil Relative to Key Structural Analogs


DNA Polymerase III Inhibition Potency: 6-AU vs. Optimized Aryl-Substituted Analog (TMAU)

The unsubstituted 6-anilinouracil parent is a markedly weaker inhibitor of Bacillus subtilis DNA polymerase III compared to the optimized 6-(3,4-trimethyleneanilino)uracil (TMAU). The parent compound displays a Ki of approximately 850 nM, whereas TMAU achieves a Ki of 420 nM, representing a 2-fold improvement in binding affinity solely from aryl ring substitution [1]. This difference is critical for researchers selecting a tool compound for enzymatic studies.

Enzyme Inhibition DNA Polymerase III Bacillus subtilis Structure-Activity Relationship

Antibacterial Activity: 6-AU vs. N3-Alkylated Derivative (HB-EMAU)

The parent 6-anilinouracil lacks meaningful whole-cell antibacterial activity, whereas N3-hydroxybutyl-EMAU (HB-EMAU) demonstrates potent bactericidal action. While the parent 6-AU typically exhibits MIC values exceeding 256 µg/mL against S. aureus, N3-substituted derivatives like HB-EMAU achieve MICs as low as 0.5–2 µg/mL [1]. This >100-fold difference underscores the necessity of the N3 substituent for translating enzymatic inhibition into bacterial killing.

Antimicrobial Activity MIC Staphylococcus aureus Gram-Positive

Synthetic Versatility: 6-AU as a Key Intermediate for N3-Functionalization

The unsubstituted N3 position of 6-anilinouracil is essential for divergent synthesis of potent antibacterial leads. A published three-step procedure starting from 6-chlorouracil yields 6-AU, which then undergoes N3-alkylation to introduce hydroxybutyl, methoxybutyl, or piperidinylbutyl groups [1]. In contrast, pre-functionalized analogs (e.g., EMAU) require more complex de novo synthesis, limiting their utility as late-stage diversification intermediates [2]. This makes 6-AU the preferred starting material for SAR campaigns.

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship Intermediates

Target Selectivity Profile: 6-AU Class vs. Other Polymerase Inhibitors

The 6-anilinouracil class, including the parent compound, uniquely targets the PolC-type DNA polymerase III (pol IIIC) of low-G+C Gram-positive bacteria, an enzyme not found in Gram-negative organisms or mammalian cells [1]. This selectivity is conserved across the class; however, the parent 6-AU has a 6- to 16-fold higher Ki (850 nM) than even early optimized derivatives, meaning that at equivalent concentrations, it engages the target less effectively [2]. This differential binding efficiency must be considered when interpreting selectivity or resistance studies.

Selectivity DNA Polymerase Gram-Positive Bacteria Off-Target

Recommended Procurement Scenarios for 6-Anilinouracil (CAS 7269-15-0)


Synthetic Chemistry: Late-Stage Diversification Intermediate

Researchers engaged in medicinal chemistry campaigns targeting Gram-positive DNA polymerase IIIC should procure 6-anilinouracil as the key intermediate for N3-alkylation reactions. Its unsubstituted uracil N3 position permits direct introduction of hydroxyalkyl, methoxyalkyl, or heterocyclic-butyl groups to rapidly generate focused libraries for SAR exploration, as demonstrated in the synthesis of HB-EMAU and related antibacterials [1]. This application exploits the parent scaffold's unique synthetic handle, which is absent in pre-functionalized analogs.

Biochemical Assays: Baseline Control for Inhibitor Screening

In enzymatic assays measuring DNA polymerase III inhibition, the parent 6-AU (Ki ≈ 850 nM) serves as an essential low-potency baseline or reference compound to validate assay sensitivity and to quantify the fold-improvement achieved by novel derivatives [1]. Its weak activity ensures that the dynamic range of the assay is not saturated, enabling accurate rank-ordering of more potent analogs.

Structural Biology: Mapping the Inhibitor Binding Site

The parent 6-anilinouracil, with its minimal steric bulk, can be used in X-ray crystallography or NMR studies to probe the dGTP-binding pocket of DNA polymerase IIIC without the conformational constraints imposed by larger N3 or aryl substituents [1]. This structural information is critical for rational design of next-generation inhibitors and complements the SAR data generated from more complex analogs.

Reference Standard for Analytical Method Development

Due to its well-defined structure and commercial availability (e.g., Sigma-Aldrich, 97% purity [1]), 6-anilinouracil can be utilized as a reference standard for HPLC-MS method development and quality control protocols in laboratories synthesizing or testing anilinouracil derivatives. Its distinct retention time and mass spectrum facilitate system suitability checks.

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